
2-Amino-3-benzyloxypyridine
Overview
Description
2-Amino-3-benzyloxypyridine is a heterocyclic compound with the molecular formula C12H12N2O. It is known for its role as an inhibitor of mitogen-activated protein kinase p38α activity . This compound is utilized in various chemical syntheses and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-3-benzyloxypyridine can be synthesized from 2-Amino-3-hydroxypyridine and benzyl chloride. The reaction involves the substitution of the hydroxyl group with a benzyloxy group under controlled conditions . Another method involves the condensation of this compound with diethyl ethoxymethylene malonate to afford 9-benzyloxy-3-ethoxycarbonylpyrido[1,2-a]pyrimidin-4-one .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity, often involving the use of inert atmospheres and controlled temperatures.
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the amino group can be replaced by other functional groups.
Condensation Reactions: It can condense with diethyl ethoxymethylene malonate to form pyrido[1,2-a]pyrimidin-4-one derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include benzyl chloride and other alkylating agents.
Condensation Reactions: Diethyl ethoxymethylene malonate is used under basic conditions.
Major Products:
Substitution Reactions: Products include various substituted pyridines.
Condensation Reactions: Products include pyrido[1,2-a]pyrimidin-4-one derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
2-Amino-3-benzyloxypyridine has been utilized in the synthesis of various bioactive compounds, demonstrating significant potential in drug development.
- Synthesis of Imidazolidine Derivatives : It has been employed in the synthesis of 1-acetyl-2-[2-(3-benzyloxypyridinyl)]iminoimidazolidine, which showcases its utility in creating complex molecular structures with potential pharmacological activities .
- Thrombin Inhibitors : Research indicates that derivatives of this compound serve as thrombin inhibitors, with an IC(50) value of 1.3 mM, highlighting its potential in anticoagulant therapy .
Neuroprotection Studies
The compound has been investigated for its neuroprotective properties against amyloid-beta-induced toxicity, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
- Neuroprotective Effects : Studies have reported that certain derivatives exhibit protective effects against mitochondrial dysfunction induced by amyloid-beta, suggesting their role as modulators in neurodegenerative pathways .
Spectroscopic and Theoretical Studies
The spectral characteristics of this compound have been extensively studied using various techniques such as FT-IR and UV spectroscopy.
- Solvent Effects : Research has shown that the compound's spectral properties vary significantly with different solvents and pH levels, which can influence its reactivity and interaction with biological targets .
Case Studies and Experimental Findings
Several studies have documented the practical applications of this compound:
Mechanism of Action
2-Amino-3-benzyloxypyridine exerts its effects by inhibiting the activity of mitogen-activated protein kinase p38α . This kinase is involved in various cellular processes, including inflammation and cell differentiation. By inhibiting this kinase, this compound can modulate these processes, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-chloropyridine
- 2-Amino-3-bromopyridine
Comparison: 2-Amino-3-benzyloxypyridine is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and biological activities compared to its analogs. For instance, the benzyloxy group enhances its ability to inhibit mitogen-activated protein kinase p38α, making it more effective in certain applications .
Biological Activity
2-Amino-3-benzyloxypyridine (CAS Number: 24016-03-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₂O |
Molecular Weight | 200.24 g/mol |
Density | 1.2 ± 0.1 g/cm³ |
Boiling Point | 361.8 ± 27.0 °C at 760 mmHg |
Melting Point | 92-94 °C (lit.) |
Flash Point | 172.6 ± 23.7 °C |
This compound is characterized by its benzyloxy substituent, which enhances its lipophilicity and biological activity. The compound exhibits a moderate logP value of approximately 2.86, indicating favorable membrane permeability, which is crucial for its bioactivity in vivo .
Research indicates that this compound acts as an inhibitor of the mitogen-activated protein kinase p38α, a critical pathway involved in inflammatory responses . This inhibition suggests potential applications in treating inflammatory diseases and conditions associated with dysregulated MAPK signaling.
Additionally, studies have shown that derivatives of this compound can modulate various receptor activities, including alpha-adrenergic receptors, which are implicated in cardiovascular functions . The ability to influence receptor binding affinities makes it a candidate for developing new therapeutic agents targeting hypertension and related disorders.
Case Studies and Research Findings
- Neuroprotective Effects : A study evaluated the neuroprotective properties of various compounds, including derivatives of this compound, against amyloid-beta-induced toxicity in neuronal cells. The results indicated that these compounds could significantly reduce mitochondrial permeability transition pore (mPTP) opening, thereby protecting neuronal integrity .
- Corrosion Inhibition : In materials science, the compound has been investigated for its ability to inhibit corrosion in mild steel when exposed to acidic environments. It was found to function as a mixed-type inhibitor, demonstrating both physical and chemical adsorption mechanisms on the metal surface . This application highlights its versatility beyond biological systems.
- Synthesis of Bioactive Compounds : Researchers have synthesized novel derivatives of this compound to explore their pharmacological profiles. One study focused on creating clonidine analogues with enhanced alpha2 receptor activation properties, indicating potential use in developing veinotonic drugs .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-3-benzyloxypyridine, and what catalysts or conditions optimize yield?
- Methodology : The compound is synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, brominated pyridine precursors (e.g., 3-benzyloxy-2-aminopyridine derivatives) can undergo benzylation under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization often requires inert atmospheres (N₂/Ar) and controlled heating (80–100°C). Catalytic systems like Pd(PPh₃)₄ may enhance regioselectivity in cross-coupling steps .
- Key Data : Typical yields range from 60–75%, with purity confirmed via HPLC (>95%) .
Q. How is this compound characterized spectroscopically, and what benchmarks validate its structure?
- Methodology : Use a combination of ¹H/¹³C NMR (δ ~6.5–8.5 ppm for aromatic protons), IR (N-H stretch at ~3350 cm⁻¹), and high-resolution mass spectrometry (HRMS; [M+H]+ = 201.23) . Cross-referencing with the NIST Chemistry WebBook ensures data validation, particularly for melting points (92–94°C) .
Q. What solvent systems are optimal for dissolving this compound in catalytic reactions?
- Methodology : Polar aprotic solvents (DMF, DMSO) are preferred due to the compound’s limited solubility in water (<1 mg/mL). Solubility tests under reflux (e.g., in ethanol or THF) show improved dissolution at elevated temperatures (50–60°C) .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. The compound may irritate the respiratory system; first aid for inhalation involves immediate fresh air exposure and medical consultation . Store at 0–6°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can the benzyloxy group in this compound be selectively modified for functional group interconversion?
- Methodology : The benzyloxy group is susceptible to hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/EtOH). For phosphonylation, react with triethyl phosphite under microwave irradiation (120°C, 30 min) to introduce phosphonate moieties while preserving the amino group . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. How should researchers resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Cross-validate data using multiple techniques (e.g., DSC for melting point accuracy) and reference databases like NIST . For spectral discrepancies, compare with synthesized analogs (e.g., 2-Amino-5-methylpyridine) to identify environmental effects (pH, solvent) on NMR shifts .
Q. What in vitro pharmacological models are suitable for studying this compound’s bioactivity?
- Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with LC-MS quantification. For toxicity screening, employ respiratory cell lines (e.g., A549) based on structural analogs affecting the respiratory system . IC₅₀ values should be calculated using nonlinear regression (GraphPad Prism).
Q. How does computational modeling predict the reactivity of this compound in heterocyclic transformations?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density and frontier molecular orbitals. The amino group’s lone pair (HOMO) directs electrophilic substitution at the C4/C5 positions, validated by experimental bromination studies .
Q. What strategies stabilize this compound under acidic or oxidative conditions?
Properties
IUPAC Name |
3-phenylmethoxypyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMCBWICNRJLKKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50178748 | |
Record name | 3-Benzyloxy-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24016-03-3 | |
Record name | 2-Amino-3-benzyloxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24016-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-benzyloxypyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024016033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24016-03-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyloxy-2-pyridylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50178748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-benzyloxy-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.789 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINO-3-BENZYLOXYPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IYW7T7718Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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